
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes or interfering with cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial and antiviral activities against a range of pathogens. In addition, this compound has been shown to have anticancer activity by inhibiting cell proliferation and inducing apoptosis. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole in lab experiments include its potential applications in various fields of research, such as antimicrobial, antiviral, and anticancer research. This compound is also relatively easy to synthesize and has good yields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical effects.
Future Directions
There are several future directions for research on 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole. One direction could be to study its potential use as a fluorescent probe for imaging studies. Another direction could be to investigate its potential use as a catalyst in organic reactions. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesis Methods
The synthesis of 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has been reported in the literature using different methods. One method involves reacting 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethylamine in the presence of a coupling agent. Another method involves reacting 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl isocyanate in the presence of a base. Both methods yield the desired compound with good yields.
Scientific Research Applications
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has potential applications in scientific research. This compound has been reported to have antimicrobial, antiviral, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging studies. In addition, this compound has been used as a ligand for metal ion detection and as a catalyst in organic reactions.
properties
IUPAC Name |
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-2-5-13-12(4-1)18(8-3-9-20-13)10-14-16-15(17-19-14)11-6-7-11/h1-2,4-5,11H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSLFTPBXMFPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

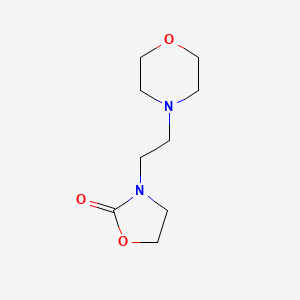
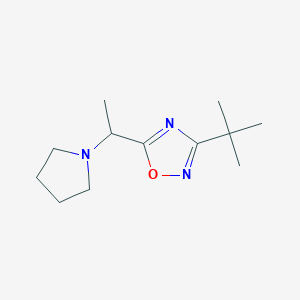
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

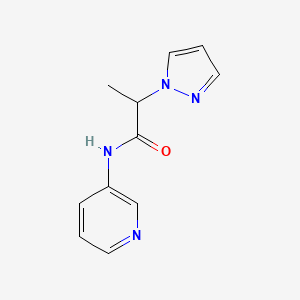
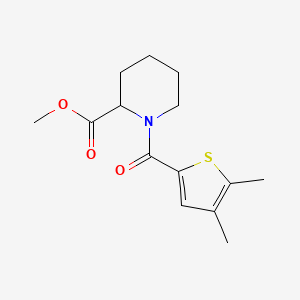
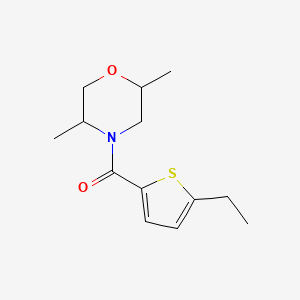
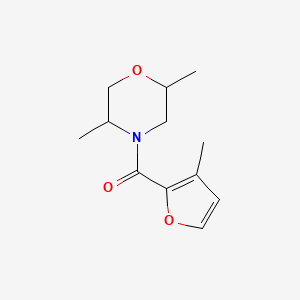

![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)